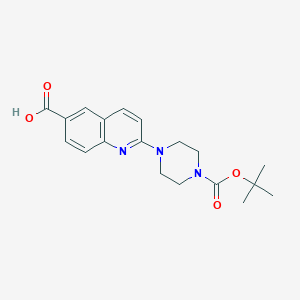

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid

Übersicht

Beschreibung

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid is a complex organic compound with the molecular formula C19H23N3O4. It features a quinoline core, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its applications in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. For instance, 4-chloropiperazine can react with the quinoline derivative under basic conditions.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the piperazine nitrogen. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Types of Reactions:

Oxidation: The quinoline ring can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: The nitro group on the quinoline can be reduced to an amine using hydrogenation or metal hydrides.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

Research indicates that quinoline derivatives, including 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid, exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. A study highlighted its potential to inhibit cyclin-dependent kinases (CDK8 and CDK19), which are crucial for cell cycle regulation and have been implicated in various cancers . The compound demonstrated promising binding affinity, indicating its potential as a lead compound for further development.

2. Anti-inflammatory Properties

The compound has been identified as a CCR2b receptor antagonist. This receptor plays a significant role in inflammatory responses. By inhibiting this receptor, the compound could potentially reduce inflammation-related diseases, making it a candidate for treating conditions such as rheumatoid arthritis and other chronic inflammatory disorders .

3. Neuropharmacological Effects

Studies on similar piperazine derivatives suggest that they may have neuroprotective effects. The structural features of this compound could contribute to its ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, typically starting from commercially available quinoline derivatives. The introduction of the tert-butoxycarbonyl group is crucial for enhancing the solubility and stability of the compound during biological assays.

Synthesis Overview

- Starting Materials : Quinoline derivatives and piperazine.

- Reagents : Use of coupling agents and protecting groups.

- Reaction Conditions : Typically involves refluxing in organic solvents with appropriate catalysts.

The synthesis can be optimized by exploring different reaction conditions and modifying substituents on the quinoline or piperazine moieties to enhance biological activity.

Case Studies

Several case studies have explored the efficacy of similar compounds:

These studies underscore the versatility of quinoline-based compounds in addressing various health issues.

Wirkmechanismus

The mechanism of action of compounds derived from 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, while the piperazine ring can enhance binding affinity to proteins. The Boc group serves as a protecting group, ensuring the molecule remains intact until it reaches its target site.

Vergleich Mit ähnlichen Verbindungen

Quinoline-6-carboxylic acid: Lacks the piperazine and Boc groups, making it less versatile in medicinal chemistry.

4-(tert-Butoxycarbonyl)piperazine: Lacks the quinoline core, limiting its applications in drug development.

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid: Similar structure but with a benzoic acid core instead of quinoline, affecting its biological activity.

Uniqueness: 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid is unique due to the combination of the quinoline core, piperazine ring, and Boc protecting group, which collectively enhance its utility in drug design and organic synthesis.

This compound’s versatility and structural complexity make it a valuable tool in various fields of scientific research, particularly in the development of new therapeutic agents.

Biologische Aktivität

The compound 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid belongs to a class of quinoline derivatives that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of this compound is . The compound features a quinoline core substituted with a piperazine moiety, which is further modified with a tert-butoxycarbonyl group.

Antibacterial Properties

Recent studies have evaluated the antibacterial activity of various quinoline derivatives, including those similar to this compound. The following table summarizes the antibacterial activity against several bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | Staphylococcus aureus (S. aureus) | 64 μg/mL |

| 5a | Escherichia coli (E. coli) | 128 μg/mL |

| 5b | Methicillin-resistant S. aureus (MRSA) | >256 μg/mL |

| 5b | Pseudomonas aeruginosa (P. aeruginosa) | >256 μg/mL |

These findings indicate that while certain derivatives exhibit significant activity against S. aureus and E. coli, their effectiveness diminishes against MRSA and P. aeruginosa, suggesting a selective antibacterial profile .

The mechanism by which these compounds exert antibacterial effects is primarily through the inhibition of bacterial protein synthesis and interference with cell wall synthesis. The piperazine ring is believed to enhance the lipophilicity of the compound, facilitating better penetration into bacterial cells .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of structural modifications in enhancing biological activity. For instance:

- Lipophilicity : Compounds with higher LogP values demonstrated increased antibacterial activity, indicating that hydrophobic interactions play a crucial role in their efficacy.

- Side Chain Length : Longer side chains on the piperazine moiety improved activity against specific strains, suggesting that flexibility and steric factors are significant .

Case Studies

In a recent study published in MDPI, researchers synthesized a series of quinoline derivatives and assessed their antibacterial properties using agar diffusion methods. Among them, compounds with longer piperazine side chains showed enhanced activity against S. aureus compared to those with shorter or more rigid structures .

Another investigation into the cytotoxicity of these compounds revealed that they exhibited low cytotoxic effects on mouse macrophage cell lines (RAW 264.7), with IC50 values comparable to standard antibiotics like ampicillin and gentamycin . This suggests a favorable safety profile for further development as therapeutic agents.

Eigenschaften

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]quinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-19(2,3)26-18(25)22-10-8-21(9-11-22)16-7-5-13-12-14(17(23)24)4-6-15(13)20-16/h4-7,12H,8-11H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHUJUOUSPFWSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.